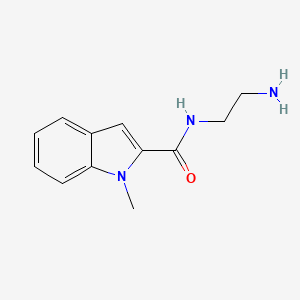

N-(2-氨基乙基)-1-甲基-1H-吲哚-2-甲酰胺

描述

N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound. Based on its name, it likely contains an indole group, which is a common structure in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate indole derivative with an aminoethyl-containing compound .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .Chemical Reactions Analysis

The chemical reactions involving a compound like N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide would depend on its specific functional groups. For example, the aminoethyl group might be involved in reactions with acids or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include measuring its melting point, solubility, and reactivity .科学研究应用

构象偏好和结构见解

对带有稠合苯环的脯氨酸类似物的研究,特别是吲哚啉-2-羧酸 (Inc) 及其衍生物,揭示了此类化合物构象偏好的重要见解。这些研究利用量子力学计算探索了 Inc 的 N-乙酰-N'-甲酰胺衍生物的行为,突出了芳香基团对构象灵活性和酰胺键顺反排列的影响。这项研究为理解类似于 N-(2-氨基乙基)-1-甲基-1H-吲哚-2-甲酰胺 (沃伦等人,2010 年) 的化合物的结构和构象方面提供了基础知识。

抗结核应用

吲哚-2-甲酰胺已被确定为一类新型抗结核药,对结核分枝杆菌表现出有希望的活性。通过构效关系研究,对这些化合物的修饰提高了代谢稳定性和体外活性,突出了它们在结核病治疗中的潜力 (孔德雷迪等人,2013 年)。

用于 DNA 结合的合成配体开发

含有 N-甲基咪唑和 N-甲基吡咯氨基酸的多酰胺,其与感兴趣的结构相似,已被开发为对 DNA 具有高特异性和亲和力的合成配体。这项研究优化了多酰胺的 Fmoc 固相合成,提供了一条创建具有基因调控和治疗潜在应用的多种 DNA 结合配体的途径 (沃尔茨等人,2001 年)。

有机合成中的催化应用

Rh(III) 催化的 N-甲氧基-1H-吲哚-1-甲酰胺与芳基硼酸的选择性偶联证明了吲哚-甲酰胺在有机合成催化应用中的潜力。这项研究重点介绍了选择性键合形成的有效方法,为新型合成路线的开发做出了贡献 (郑等人,2014 年)。

抗癌和抗菌活性

吲哚-嘧啶杂交体的合成揭示了具有显着抗癌和抗菌活性的化合物。这项研究表明吲哚-甲酰胺在治疗癌症和感染中的潜在治疗应用,某些衍生物对各种癌细胞系的生长抑制率超过 70%。该研究强调了嘧啶环上的取代基团在调节生物活性中的重要性 (戈卡莱等人,2017 年)。

作用机制

Target of Action

Similar compounds such as n-(2-aminoethyl)-1-aziridineethanamine have been found to inhibit angiotensin-converting enzyme 2 (ace2) . ACE2 plays a crucial role in cardiovascular disease and Severe Acute Respiratory Syndrome .

Mode of Action

Compounds like n-(2-aminoethyl)-1-aziridineethanamine may inhibit ace2, preventing the constriction of coronary blood vessels and the eventual myocyte hypertrophy and vascular smooth muscle cell proliferation .

Biochemical Pathways

Related compounds like n-(2-aminoethyl)-1-aziridineethanamine may affect the angiotensin ii pathway .

Result of Action

Related compounds like n-(2-aminoethyl)-1-aziridineethanamine may prevent the constriction of coronary blood vessels and the eventual myocyte hypertrophy and vascular smooth muscle cell proliferation .

Action Environment

It is known that environmental factors can significantly influence the activity of similar compounds .

安全和危害

未来方向

属性

IUPAC Name |

N-(2-aminoethyl)-1-methylindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-15-10-5-3-2-4-9(10)8-11(15)12(16)14-7-6-13/h2-5,8H,6-7,13H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGKGZCOQLCCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B1519099.png)

![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1519100.png)

![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)

![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)

![N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B1519110.png)